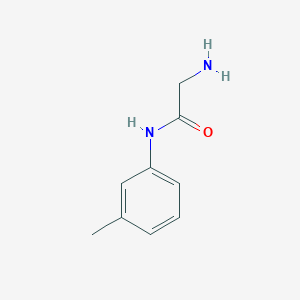

2-Amino-N-(3-methylphenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, where the acetamide group is substituted with a 3-methylphenyl group and an amino group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-methylaniline with acetic anhydride, followed by hydrolysis to yield the desired product. The reaction conditions typically include:

Reactants: 3-methylaniline and acetic anhydride

Solvent: Anhydrous conditions

Temperature: Room temperature to moderate heating

Catalyst: Acidic or basic catalysts can be used to facilitate the reaction

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:

Purification: Crystallization or recrystallization to obtain high-purity product

Quality Control: Analytical techniques such as HPLC or NMR to ensure product consistency

化学反应分析

Types of Reactions: 2-Amino-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination under controlled conditions.

Major Products:

Oxidation Products: Nitroso or nitro derivatives

Reduction Products: Corresponding amines

Substitution Products: Halogenated aromatic compounds

科学研究应用

2-Amino-N-(3-methylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-Amino-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

相似化合物的比较

2-Amino-N-(4-methylphenyl)acetamide: Similar structure with the methyl group at the para position.

2-Amino-N-(2-methylphenyl)acetamide: Similar structure with the methyl group at the ortho position.

2-Amino-N-phenylacetamide: Lacks the methyl group on the aromatic ring.

Uniqueness: 2-Amino-N-(3-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The meta position of the methyl group can affect the compound’s steric and electronic properties, making it distinct from its ortho and para counterparts.

生物活性

2-Amino-N-(3-methylphenyl)acetamide, also known as 3-methylphenylacetamide, is an organic compound with the molecular formula C9H12N2O. It is a derivative of acetamide, characterized by the presence of an amino group and a 3-methylphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Weight : 164.20 g/mol

- Chemical Structure : The structure includes an acetamide group substituted with a 3-methylphenyl group and an amino group, which plays a crucial role in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Antiproliferative Activity : Some studies have shown that related compounds exhibit significant antiproliferative effects against cancer cell lines, suggesting that this compound may also have similar properties .

The biological activity of this compound is thought to involve its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules.

- Aromatic Interactions : The aromatic ring can engage in π-π interactions, potentially modulating enzyme or receptor activities.

Antimicrobial and Anti-inflammatory Studies

In vitro studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains. Its anti-inflammatory potential was assessed through various assays, indicating a reduction in pro-inflammatory cytokine production in cell cultures exposed to inflammatory stimuli.

Antiproliferative Activity

A related study examined the antiproliferative effects of structurally similar compounds on breast cancer cell lines (MCF-7). Although specific data on this compound was limited, compounds with similar structures showed IC50 values ranging from 10 to 33 nM, indicating strong activity against cancer cells. This suggests that this compound may warrant further investigation in cancer research .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Variation | Notable Activity |

|---|---|---|

| 2-Amino-N-(4-methylphenyl)acetamide | Methyl group at para position | Potentially different biological activity |

| 2-Amino-N-(2-methylphenyl)acetamide | Methyl group at ortho position | Variations in steric and electronic properties |

| 2-Amino-N-phenylacetamide | No methyl group | Lacks enhanced reactivity |

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-Amino-N-(3-methylphenyl)acetamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, substituting the chlorine atom in 2-chloro-N-(3-methylphenyl)acetamide with an amino group using ammonia or ammonium hydroxide under controlled pH and temperature conditions . Reaction optimization may involve varying solvents (e.g., ethanol, DMF), reaction times, and stoichiometric ratios to improve yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the amino group (-NH₂) and methylphenyl substituents.

- FT-IR : To identify characteristic peaks for amide (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or GC-MS) .

- HPLC : To assess purity using methods similar to those described for related acetamides, such as a mobile phase of acetonitrile/water with UV detection .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for guidelines, including:

- Use of PPE (gloves, lab coat, goggles).

- Proper ventilation to avoid inhalation of dust.

- Storage in cool, dry conditions away from oxidizing agents.

- Emergency procedures for spills or exposure (e.g., rinsing skin/eyes with water) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer : Systematic optimization may include:

- Catalyst Screening : Testing bases like triethylamine or K₂CO₃ to enhance substitution efficiency.

- Temperature Control : Lower temperatures (0–25°C) to reduce side reactions (e.g., over-alkylation).

- Solvent Selection : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Purification Strategies : Column chromatography or recrystallization to isolate the product from unreacted starting materials or by-products .

Q. What computational approaches can elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : To calculate electron distribution and predict reactive sites.

- Molecular Docking : To simulate interactions with biological targets (e.g., enzymes or receptors).

- Comparative SAR Studies : Analyzing analogs (e.g., halogenated or methoxy-substituted derivatives) to identify functional group contributions to bioactivity .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer :

- Dose-Response Studies : Establishing concentration-dependent effects across multiple assays.

- Assay Standardization : Using consistent cell lines (e.g., HEK293 or HeLa) and controls.

- Meta-Analysis : Cross-referencing data from independent studies to identify confounding variables (e.g., solvent effects, impurity profiles) .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : For kinases or proteases using fluorogenic substrates.

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines.

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCR targets).

- ADME Profiling : Metabolic stability in liver microsomes or permeability via Caco-2 cells .

属性

IUPAC Name |

2-amino-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUWYOYIEYJVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。